molecular formula C8H8 B137431 Styrene-2,3,4,5,6-d5 CAS No. 5161-29-5

Styrene-2,3,4,5,6-d5

Cat. No. B137431
CAS RN: 5161-29-5
M. Wt: 109.18 g/mol
InChI Key: PPBRXRYQALVLMV-DKFMXDSJSA-N
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Description

Styrene is a fundamental compound in the chemical industry, primarily produced through the dehydrogenation or oxidative dehydrogenation of ethylbenzene. It serves as a precursor for various polymers and copolymers and is a crucial intermediate for synthesizing fine organic chemicals .

Synthesis Analysis

The synthesis of styrene and its derivatives can be achieved through various methods. One study describes the living anionic copolymerization of styrene with a strong electron-donating DPE derivative, resulting in a copolymer with a gradient structure where the polar dimethylamino groups are distributed at the end section of the polymer chains . Another method involves the palladium-catalyzed [4+2] cyclodimerization of conjugated enynes, which yields 2,6-disubstituted styrenes with regiospecificity and good to excellent yields . Additionally, the reaction of phenyl radicals with ethylene in a crossed molecular beam setup has been shown to form styrene via a complex formation and subsequent unimolecular decomposition .

Molecular Structure Analysis

The molecular structure of styrene has been studied using computational methods. Calculations using the 6-31G basis set have shown that the most stable conformation of styrene is the cis structure, with a very flat minimum in the torsional potential energy curve. The barrier height for rotation to the 90° gauche conformer is significant, indicating a preference for the cis conformation. The study also discusses the distortion of the benzene ring due to vinyl group substitution and the variation in bond lengths and charges during conformational changes .

Chemical Reactions Analysis

Styrene undergoes various chemical reactions that enhance its utility in organic synthesis. Radical difunctionalization of styrene is a powerful tool that introduces two substituents into the molecule in one step, increasing molecular complexity with good selectivity and functional group compatibility . The reaction dynamics study shows that styrene can be formed in combustion flames through a single neutral-neutral collision, which is a crucial step in the formation of polycyclic aromatic hydrocarbons (PAHs) .

Physical and Chemical Properties Analysis

The physical and chemical properties of styrene derivatives can be tailored for specific applications. For instance, highly fluorinated styrene-based materials have been synthesized with low surface energy, suitable for applications requiring hydrophobic surfaces. These materials exhibit glass transition temperatures that vary depending on molecular weight and show phase separation in block copolymers when the smallest block constitutes more than 10 mol% . The fluorinated side chains in these polymers enrich the surface of thin films, contributing to their unique properties.

Scientific Research Applications

New Fluorinated Styrene-Based Materials

A study by Borkar et al. (2004) discussed the preparation of new fluorinated styrene-based materials via nucleophilic substitution of 2,3,4,5,6-pentafluorostyrene. These materials, polymerized using Atom Transfer Radical Polymerization (ATRP), exhibit unique properties like low surface energy and varied glass transition temperatures, making them significant for material science applications (Borkar, Jankova, Siesler, & Hvilsted, 2004).

Styrene in Polymer Production

Miller et al. (1994) detailed the extensive use of styrene in producing various polymers like polystyrene and acrylonitrile-butadiene-styrene (ABS) resins. The study emphasized styrene's role in polymer industries, underscoring its significance in manufacturing diverse materials (Miller, Newhook, & Poole, 1994).

Styrene Polymerization Mechanisms

Research by Wang et al. (2016) investigated the mechanism of styrene polymerization catalyzed by cationic rare-earth-metal complexes. This study provides insights into the chemical processes underlying styrene polymerization, which is fundamental to creating various plastic and resin materials (Wang, Lin, Qu, Hou, & Luo, 2016).

Styrene in Composite Material Production

Avasthi et al. (2021) explored the single-step production of styrene from benzene and ethylene over a palladium-anchored catalyst. This method could potentially revolutionize the commercial production of styrene, making it more efficient and sustainable (Avasthi, Bohre, Teržan, Jerman, Kovač, & Likozar, 2021).

Styrene in Biotechnology

McKenna and Nielsen (2011) demonstrated the biosynthesis of styrene from glucose using genetically engineered E. coli. This innovative approach presents a sustainable alternative for styrene production, aligning with the growing need for renewable chemical sources (McKenna & Nielsen, 2011).

Safety And Hazards

While specific safety and hazard information for Styrene-2,3,4,5,6-d5 is not available, styrene, in general, is known to be flammable and slightly toxic to the nervous system if ingested or inhaled . Contact with the skin and eyes can cause irritation .

properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-ethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBRXRYQALVLMV-DKFMXDSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C=C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30209-80-4
Record name Benzene-1,2,3,4,5-d5, 6-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30209-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10514648
Record name 1-Ethenyl(~2~H_5_)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Styrene-2,3,4,5,6-d5

CAS RN

5161-29-5
Record name 1-Ethenyl(~2~H_5_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5161-29-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Bauer, K Müller, G Kothe… - … Chemistry and Physics, 1991 - Wiley Online Library
Selectively deuterated intramolecularly crosslinked macromolecules were studied by dynamic 2 H NMR spectroscopy. By performing various relaxation experiments detailed …
Number of citations: 4 onlinelibrary.wiley.com

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